molecular formula C18H17F3N4 B1401763 Dimethyl-{6-[3-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine CAS No. 1311279-58-9

Dimethyl-{6-[3-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine

Cat. No. B1401763
M. Wt: 346.3 g/mol
InChI Key: SPZIFXCLMRYSEX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a phenyl ring, and a pyridine ring . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known for their broad range of chemical and biological properties and are used in the development of new drugs .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and pyridine rings would likely contribute to the compound’s aromaticity . The trifluoromethyl group would likely add electronegativity to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect the compound’s polarity and solubility .

Scientific Research Applications

Given the absence of direct references, it's important to explore related research fields that may apply to such a compound, including:

Heterocyclic Amines in Health Research

Heterocyclic amines (HCAs) like Dimethyl-{6-[3-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine are studied for their effects on human health, especially concerning carcinogenic potential in foods cooked at high temperatures. Research in this area focuses on understanding the formation, exposure, and mechanisms by which HCAs contribute to cancer risk. Studies have been conducted on the presence of carcinogenic HCAs in urine of healthy volunteers, highlighting human exposure to these compounds through diet (Ushiyama et al., 1991).

Metabolism and Exposure Assessment

The metabolism of HCAs and their formation of DNA adducts are critical in assessing the carcinogenic risk associated with exposure. For instance, studies on the metabolism of heterocyclic amines in humans and rodents at low doses provide insights into how these compounds are processed by the body and the potential risks they pose (Turteltaub et al., 1999).

Dietary Sources and Risk Assessment

Research also involves the analysis of dietary sources of HCAs and their association with cancer risks. For example, a study on the intake of meat mutagens, including HCAs, investigated their link to prostate cancer risk, providing valuable data for dietary recommendations and public health policies (Rohrmann et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to avoid ingestion, inhalation, and contact with skin or eyes .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the wide range of biological activities exhibited by pyrazole derivatives, it’s possible that this compound could be explored for use in various areas of medicine .

properties

IUPAC Name

N,N-dimethyl-6-[3-(1-methylpyrazol-3-yl)phenyl]-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4/c1-24(2)17-11-14(18(19,20)21)10-16(22-17)13-6-4-5-12(9-13)15-7-8-25(3)23-15/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZIFXCLMRYSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC(=CC=C2)C3=NC(=CC(=C3)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl-{6-[3-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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